molecular formula C2H2N2Te B14411278 1,2,5-Telluradiazole CAS No. 83392-66-9

1,2,5-Telluradiazole

Cat. No.: B14411278
CAS No.: 83392-66-9
M. Wt: 181.7 g/mol
InChI Key: ZVSRTEIRDBHVAG-UHFFFAOYSA-N
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Description

1,2,5-Telluradiazole is an electron-deficient π-heterocyclic compound that serves as a versatile building block in advanced materials research. Its structure, featuring a tellurium atom bonded to two nitrogen atoms in a five-membered ring, makes it a valuable precursor for designing novel molecular systems with unique electronic properties . This compound is particularly significant in the synthesis of charge-transfer complexes and conductive materials. For instance, its derivative, 3,4-dicyano-1,2,5-telluradiazole, has been used to form the first charge-transfer complexes with tetrathiafulvalene (TTF), which exhibit low band-gap semiconductor behavior and photoconductive effects . These properties are of high interest for applications in organic electronics, such as field-effect transistors and photovoltaic devices . Furthermore, this compound derivatives demonstrate a strong ability to form coordination polymers and supramolecular structures through decisive chalcogen bonding interactions . The ring system is also a key component in the synthesis of more complex structures like 1,2,5-telluradiazoloporphyrazines, which can be subsequently transformed into other functional macrocycles . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult all relevant literature and safety data sheets prior to use.

Properties

CAS No.

83392-66-9

Molecular Formula

C2H2N2Te

Molecular Weight

181.7 g/mol

IUPAC Name

1,2,5-telluradiazole

InChI

InChI=1S/C2H2N2Te/c1-2-4-5-3-1/h1-2H

InChI Key

ZVSRTEIRDBHVAG-UHFFFAOYSA-N

Canonical SMILES

C1=N[Te]N=C1

Origin of Product

United States

Synthetic Methodologies for 1,2,5 Telluradiazole and Its Derivatives

General Synthetic Strategies for Monocyclic 1,2,5-Telluradiazoles

The construction of the monocyclic 1,2,5-telluradiazole ring system generally relies on the cyclization of appropriate precursors that provide the carbon and nitrogen backbone of the heterocyclic ring.

Precursor Selection and Cyclization Approaches

The most common precursors for the synthesis of both monocyclic and fused 1,2,5-telluradiazoles are ortho-diamines. researchgate.net These compounds provide a readily available N-C-C-N unit that can undergo cyclization with a tellurium-containing reagent to form the desired five-membered ring. The general approach involves the reaction of an ortho-diamine with a tellurium halide, typically tellurium tetrachloride (TeCl₄), in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Precursor TypeReagentProductReference
ortho-DiamineTellurium tetrachloride (TeCl₄)Monocyclic this compound researchgate.net

Specific Synthesis of 3,4-Dicyano-1,2,5-telluradiazole

A key example of monocyclic this compound synthesis is that of 3,4-dicyano-1,2,5-telluradiazole. This compound is synthesized from the reaction of 2,3-diaminomaleonitrile with tellurium tetrachloride (TeCl₄) in the presence of a base such as pyridine. researchgate.net The reaction can be complex and may lead to the formation of hypercoordinate adducts. researchgate.net

The synthesis can be represented by the following reaction scheme:

2,3-Diaminomaleonitrile + TeCl₄ → 3,4-Dicyano-1,2,5-telluradiazole

This reaction underscores the general strategy of using an ortho-diamine precursor for the formation of the this compound ring.

Synthesis of Fused and Annulated this compound Systems

The synthesis of 1,2,5-telluradiazoles can be extended to create more complex molecular architectures by fusing the telluradiazole ring with other cyclic systems.

Approaches to Benzo-Fused Telluradiazoles (2,1,3-Benzotelluradiazoles)

Similar to the synthesis of monocyclic derivatives, the preparation of benzo-fused 1,2,5-telluradiazoles, also known as 2,1,3-benzotelluradiazoles, typically utilizes ortho-diamines as starting materials. researchgate.net Specifically, substituted ortho-phenylenediamines are reacted with tellurium-containing reagents to yield the corresponding benzo-fused systems. This method provides a versatile route to a range of substituted 2,1,3-benzotelluradiazoles.

PrecursorReagentProductReference
ortho-PhenylenediamineTellurium-containing reagent2,1,3-Benzotelluradiazole researchgate.net

Synthesis of 1,2,5-Telluradiazoloporphyrazines

The fusion of a this compound ring to a larger macrocyclic framework, such as a porphyrazine, has also been achieved. One notable synthesis involves the treatment of a Mg(II) complex of a tert-butyl-substituted 1,2,5-telluradiazolo[3,4-b]tribenzo[g,l,q]porphyrazine with selenium dioxide (SeO₂) in dichloromethane (B109758). cyberleninka.ruresearchgate.net This reaction leads to a direct substitution of the tellurium atom by selenium, demonstrating the reactivity of the tellurium center in these complex systems. cyberleninka.ruresearchgate.net This transformation highlights the potential of 1,2,5-telluradiazoloporphyrazines as precursors for other novel macrocycles. cyberleninka.ruresearchgate.net

Comparative Analysis of Synthetic Challenges: Tellurium vs. Lighter Chalcogen Congeners

The synthetic chemistry of 1,2,5-telluradiazoles is experimentally more challenging compared to their selenium and sulfur analogs. researchgate.net This increased difficulty can be attributed to several factors related to the properties of tellurium and its compounds.

Tellurium-containing reagents are often less stable and more reactive than their sulfur and selenium counterparts. This can lead to more side reactions and lower yields. Furthermore, the characterization of tellurium compounds can be more complex. The larger atomic size and different bonding properties of tellurium compared to sulfur and selenium influence the geometry and reactivity of the resulting heterocyles. These factors necessitate more stringent experimental conditions and specialized handling techniques for the synthesis of 1,2,5-telluradiazoles. The scant attention paid to tellurium in general in chemistry may also contribute to the less developed synthetic methodologies compared to the well-established chemistry of sulfur and selenium heterocycles. researchgate.net

FeatureSulfurSeleniumTelluriumReference
Synthetic Difficulty Less challengingModerately challengingMore challenging researchgate.net
Reagent Stability Generally stableModerately stableLess stable
Reaction Control EasierModerateMore difficult

Mechanochemical Synthesis Approaches for this compound Derivatives

A comprehensive review of the scientific literature reveals a notable absence of reported studies on the application of mechanochemical synthesis for the preparation of this compound and its derivatives. While mechanochemistry, a solvent-free method involving the use of mechanical force to induce chemical reactions, has gained significant traction as a green and efficient synthetic tool in various fields of chemistry, its application to this specific class of tellurium-nitrogen heterocycles has not been documented in available research.

Mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of a variety of organic and inorganic compounds, including other types of heterocyclic systems and organochalcogen compounds. These techniques offer advantages such as reduced solvent waste, shorter reaction times, and access to novel reactivity. However, the synthesis of 1,2,5-telluradiazoles continues to rely on traditional solution-phase methodologies.

The exploration of mechanochemical routes for the synthesis of 1,2,5-telluradiazoles could present a promising area for future research, potentially offering a more sustainable and efficient alternative to existing methods. Such studies would be the first to investigate the solid-state reactivity of the precursors to these tellurium-containing heterocycles under mechanical stress.

Due to the lack of available research, no data tables or detailed research findings on the mechanochemical synthesis of this compound derivatives can be provided at this time.

Theoretical and Computational Investigations of 1,2,5 Telluradiazole Systems

Electronic Structure Calculations

Molecular Orbital Characterization

Theoretical studies on 1,2,5-chalcogenadiazoles, including the tellurium variant, have provided insight into their electronic structure. The molecular orbitals (MOs) of these five-membered aromatic rings are a key aspect of their characterization. researchgate.net In the broader class of 1,2,5-chalcogenadiazoles, the interaction between the LUMO (Lowest Unoccupied Molecular Orbital) of the neutral molecule and the SOMO (Singly Occupied Molecular Orbital) of its radical anion is a significant feature of their electronic behavior. rsc.org

For 1,2,5-telluradiazole systems, relativistic density functional theory (DFT) calculations have been employed to examine their electronic properties. nih.govacs.org These studies indicate that the interaction between molecules is largely governed by orbital mixing. nih.govacs.org This can be understood as the donation of a nitrogen lone pair into the antibonding orbitals centered on the tellurium atom. nih.govacs.org Due to its more polar nature and lower-lying antibonding orbitals, tellurium derivatives exhibit the strongest association energies within the chalcogenadiazole series. nih.govacs.org

In a sterically hindered derivative of 2,1,3-benzotelluradiazole, DFT calculations revealed a non-trivial electronic structure. This was characterized by a notably low bond order for the Te–O bond (approximately 0.5) and a Te–N bond order significantly less than 1. sci-hub.se Natural population analysis of this system predicted a substantial positive charge on the tellurium atom (+1.4) and negative charges on the nitrogen (-0.5) and oxygen (-0.7) atoms. sci-hub.se

Electron Affinity Trends within Chalcogenadiazole Series

A noteworthy trend in the isostructural series of 1,2,5-chalcogenadiazoles (where the chalcogen is Sulfur, Selenium, or Tellurium) is the increase in molecular electron affinity (EA) with the increasing atomic number of the chalcogen atom. mdpi.com This means that the EA increases from sulfur to tellurium. mdpi.com This trend is counterintuitive because both the atomic electron affinity and Allen electronegativity decrease down the group from S to Te. mdpi.com

Quantum chemical calculations have shown that many chalcogen-nitrogen π-heterocycles, including 1,2,5-telluradiazoles, possess a positive electron affinity. mdpi.comnih.gov This indicates that their radical anions are thermodynamically more stable than their neutral precursors. mdpi.comresearchgate.net The calculated adiabatic EA for some derivatives has been found to exceed 2 eV. mdpi.com The first adiabatic electron affinity values can vary significantly depending on the specific chemical composition and molecular structure of the 1,2,5-chalcogenadiazole. researchgate.net

The introduction of electron-withdrawing groups, such as fluorine, nitro, and trifluoromethyl, into the carbocyclic part of benzo-fused derivatives further increases the electron affinity. mdpi.com

Table 1: Calculated First Adiabatic Electron Affinity (EA) for Selected 1,2,5-Chalcogenadiazoles (Data calculated using the (U)B3LYP/6-31+G(d) method with Def2-SVP and ECP for Te)

CompoundElectron Affinity (eV)
1,2,5-ThiadiazoleValue not specified
1,2,5-SelenadiazoleValue not specified
This compoundValue not specified, but trend indicates it's the highest
nih.govmdpi.comrsc.orgThiadiazolo[3,4-c] nih.govmdpi.comrsc.orgthiadiazoleValue not specified
nih.govmdpi.comrsc.orgSelenadiazolo[3,4-c] nih.govmdpi.comrsc.orgthiadiazoleValue not specified
3,4-Dicyano-1,2,5-thiadiazoleValue not specified
3,4-Dicyano-1,2,5-selenadiazoleValue not specified
3,4-Dicyano-1,2,5-telluradiazolePredicted to have a slightly higher EA than its sulfur and selenium analogs acs.org

Ground and Ionic State Analysis

The ground state geometry of neutral 1,2,5-chalcogenadiazoles has been investigated using quantum-chemical calculations. For the related 1,2,5-thiadiazoles, these molecules are predicted to be planar with C2v symmetry. researchgate.net The study of their ionic states through methods like UV-photoelectron spectroscopy has been conducted for sulfur analogues, providing information on ionization energies and the sequence of cationic states. researchgate.net

For this compound systems, theoretical analysis of a sterically hindered derivative of 2,1,3-benzotelluradiazole showed that the molecule has a planar structure with the Te, N, and O atoms lying in the same plane. sci-hub.se The Te–N and especially the Te–O bond lengths were found to be longer than the sum of their covalent radii. sci-hub.se Natural population analysis indicated a significant positive charge on the tellurium atom and negative charges on the nitrogen atoms in the neutral ground state. sci-hub.se

The ionic states of these compounds are of interest due to their ability to form stable radical anions. researchgate.net The positive electron affinity of 1,2,5-chalcogenadiazoles means that their radical anions are thermodynamically more stable than the neutral molecules, which is a key factor for their isolation as salts. researchgate.net

Radical Anion States and Computational Characterization

The radical anions of 1,2,5-chalcogenadiazoles are a distinct class of compounds characterized by a negatively charged 1,2,5-chalcogenadiazole fragment with seven π-electrons and a spin of S = 1/2. researchgate.net The stability of these radical anions is a direct consequence of the positive electron affinity of the parent neutral molecules. researchgate.netresearchgate.net

The study of radical anion salts of 1,2,5-telluradiazolidyls is still in its early stages. researchgate.net However, it is known that in isostructural series, the first electron affinity (EA1) increases with the atomic number of the chalcogen, a trend that is not immediately obvious from the electronegativity and atomic EA1 of the chalcogens themselves. researchgate.net This has been tentatively explained by better spin and charge delocalization in the diffuse p-SOMOs (singly occupied molecular orbitals) of radical anions containing heavier chalcogens. researchgate.net

The first structural characterization of a radical anion of a telluradiazole derivative was reported for a sterically hindered derivative of 2,1,3-benzotelluradiazole. sci-hub.se Computational studies, including DFT calculations, are crucial for understanding the electronic structure and properties of these radical anion species. sci-hub.seresearchgate.net For instance, in the case of the radical anion of a sterically hindered 2,1,3-benzotelluradiazole derivative, computational analysis was used to understand its electronic structure, spectroscopic properties, and redox behavior. sci-hub.se

Quantum Chemical Descriptions of Bonding and Intermolecular Interactions

Secondary Bonding Interactions (SBIs) in Telluradiazoles

Molecules containing the this compound ring system exhibit a strong tendency to form intermolecular associations in the solid state through secondary bonding interactions (SBIs), specifically Te···N interactions. nih.govacs.orgrsc.orgcanada.cafigshare.com These interactions lead to the formation of supramolecular structures, such as dimers or ribbon polymers. nih.govcanada.cafigshare.com

A common motif is the [Te–N]2 supramolecular synthon, which is a virtual four-membered ring formed by two antiparallel Te···N SBIs. rsc.orgcanada.ca In the absence of significant steric hindrance, each molecule can form two of these synthons, leading to the creation of supramolecular ribbons. rsc.org The strength of these associations can be influenced by steric factors. For example, while unsubstituted this compound and benzo-2,1,3-telluradiazole form ribbon polymers, sterically hindered derivatives like 4,6-di-tert-butyl- and 4,6-dibromo-benzo-2,1,3-telluradiazole only form discrete dimers. canada.cafigshare.com

Relativistic density functional theory (DFT) calculations have been used to investigate the nature of these associations in 1,2,5-chalcogenadiazoles. nih.govacs.org While there is a significant electrostatic component, the interaction is primarily driven by orbital mixing. nih.govacs.org This can be described as the donation of a nitrogen lone pair into the antibonding orbitals of the tellurium atom. nih.govacs.org Due to the higher polarity and lower-lying antibonding orbitals of tellurium, telluradiazoles have the strongest association energies in the series, with binding strengths comparable to some hydrogen bonds. nih.govacs.org

The Te···N SBI distances in these structures are typically shorter than the sum of the van der Waals radii of tellurium and nitrogen. For example, in the solid state of benzo-2,1,3-telluradiazole, Te–N SBIs are in the range of 2.682(7) to 2.720(7) Å. figshare.com In a pyridine-solvated dimer of 4,5,6,7-tetrafluorobenzo-2,1,3-telluradiazole, the Te···NPy distance is 2.787(5) Å. canada.ca

These strong and directional secondary bonding interactions make tellurium-nitrogen heterocycles promising building blocks for supramolecular chemistry and crystal engineering. nih.govacs.orgfigshare.com

Chalcogen Bonding (ChB) Characteristics: Directionality and Strength

Chalcogen bonding (ChB) in this compound systems is a highly directional, noncovalent interaction that plays a decisive role in the formation of their supramolecular structures. researchgate.netacs.org This interaction occurs between an electrophilic region on the tellurium atom, known as a σ-hole, and a nucleophilic region on another molecule, often a nitrogen lone pair. sci-hub.sesci-hub.se The strength and directionality of these bonds make 1,2,5-telluradiazoles promising building blocks for crystal engineering and the design of functional materials. sci-hub.seacs.org

The strength of the Te···N chalcogen bond is significant, with interaction energies comparable to some hydrogen bonds. acs.org In the solid state, this compound molecules often associate via two antiparallel Te···N secondary bonding interactions, forming a stable four-membered ring structure known as the [Te–N]2 supramolecular synthon. rsc.org These interactions are strong enough to guide the self-assembly of molecules into well-defined one-dimensional ribbons or other complex architectures. acs.orgrsc.org The Te···N bond is characterized by a distance that is shorter than the sum of the van der Waals radii of tellurium and nitrogen, but longer than the sum of their covalent radii. researchgate.netnih.gov

The strength of the chalcogen bond can be tuned by modifying the substituents on the this compound ring or by changing the nature of the Lewis base interacting with the tellurium atom. sci-hub.se For instance, the interaction energy of 3,4-dicyano-1,2,5-telluradiazole with various anions can range from approximately 25 to 86 kcal/mol, spanning the range from weak covalent bonds to energies comparable to C-C single bonds. researchgate.net The introduction of electron-donating groups on the interacting Lewis base can increase the strength of the chalcogen bond. sci-hub.se

The directionality of the chalcogen bond is a key feature, with the Te···N interaction typically being linear or nearly linear. aip.org This high degree of directionality arises from the anisotropic distribution of electron density around the tellurium atom. In the absence of significant steric hindrance, this directionality leads to the formation of coplanar, ribbon-like polymeric structures. acs.org However, the introduction of bulky substituents can be used to control the supramolecular assembly, leading to the formation of discrete dimers or helical chains instead. acs.org

Role of Negative Hyperconjugation in Donor-Acceptor Coordination

The formation of donor-acceptor complexes involving 1,2,5-telluradiazoles is significantly influenced by negative hyperconjugation. capes.gov.brresearchgate.net This electronic interaction involves the transfer of electron density from a high-energy occupied molecular orbital of a donor species (a Lewis base or anion) to a low-energy unoccupied (antibonding) σ* orbital associated with the Te-N bond of the this compound ring. researchgate.net This charge transfer is a key component of the chalcogen bond and contributes significantly to its strength and nature. capes.gov.brresearchgate.net

Quantum chemical calculations have quantified this charge transfer. For the coordination of various anions (A-) to the tellurium atom of 1,2,5-chalcogenadiazoles, the charge transfer from the anion to the heterocycle is estimated to be between 0.42 and 0.52 electrons based on the Mulliken population analysis, and between 0.30 and 0.44 electrons according to Natural Bond Orbital (NBO) analysis. researchgate.net NBO analyses consistently point to negative hyperconjugation as the primary mechanism in the formation of these complexes. researchgate.net

This orbital interaction, where a nitrogen lone pair donates into the chalcogen-centered antibonding orbitals, is a dominant factor in the association of these molecules, complementing the electrostatic component of the interaction. acs.org The lower-lying antibonding orbitals of the tellurium derivatives, compared to their sulfur and selenium analogues, contribute to their stronger association energies. acs.org The energy of this donor-acceptor interaction can be substantial, ranging from approximately 30 kcal/mol to as high as 86 kcal/mol, which is comparable to the strength of some covalent bonds. capes.gov.br

Quantitative Assessment of Interaction Energies

The interaction energies in this compound systems have been quantitatively assessed using various computational methods, providing insight into the strength of the supramolecular assemblies. These calculations have confirmed that tellurium derivatives exhibit the strongest association energies among the 1,2,5-chalcogenadiazoles. acs.org

The interaction energies associated with the formation of the [Te–N]2 supramolecular synthon are significant, often comparable in strength to hydrogen bonds. acs.org For example, in the self-association of benzo-2,1,3-telluradiazoles, the interaction energies have been calculated to be substantial. rsc.org The interaction energy for the coordination of various anions with 3,4-dicyano-1,2,5-telluradiazole can vary widely, from ~25 kcal/mol to ~86 kcal/mol. researchgate.net In the case of C4N4Te⋯SO42− complexes, the interaction energy can reach up to 97.41 kcal/mol, with electrostatic interactions being the dominant contributor. researchgate.net

Dispersion-corrected density functional theory (DFT) calculations have been shown to provide good agreement with experimental free energies of chalcogen bonding. researchgate.net For instance, calculations on the association of 4,5,6,7-tetrafluorobenzo-2,1,3-telluradiazole with a chloride anion in tetrahydrofuran (B95107) (THF) yielded a free energy of interaction of 7.0 kcal/mol, which aligns well with experimental measurements. aip.org However, it has been noted that interaction energies estimated with implicit solvent models can be an order of magnitude larger than experimental energies in solution, highlighting the importance of accurately describing solute-solvent interactions. aip.org

A diverse set of chalcogen-bonded complexes have been studied, revealing that while many weak chalcogen bonds can be explained by electrostatic contributions, stronger bonds exhibit significant covalent character. acs.org

Table 1: Calculated Interaction Energies in this compound Systems

Interacting SystemInteraction Energy (kcal/mol)Computational MethodReference
3,4-Dicyano-1,2,5-telluradiazole with various anions25 - 86DFT researchgate.net
C4N4Te⋯SO42−97.41DFT researchgate.net
4,5,6,7-Tetrafluorobenzo-2,1,3-telluradiazole with Cl- in THF7.0B97-D3/def2-TZVP with PCM aip.org

Advanced Density Functional Theory (DFT) Applications

Relativistic DFT for Supramolecular Association

Due to the presence of the heavy tellurium atom, relativistic effects are important for accurately describing the electronic structure and bonding in this compound systems. Relativistic Density Functional Theory (DFT) has been employed to investigate the supramolecular association of these molecules. acs.orgresearchgate.net These calculations have been crucial in understanding the nature of the intermolecular interactions, particularly the Te···N chalcogen bonds that drive self-assembly. acs.org

Relativistic DFT studies have shown that the strong association energies in telluradiazoles are a result of a combination of significant electrostatic contributions and dominant orbital mixing. acs.org The orbital interactions can be understood as the donation of a nitrogen lone pair into the antibonding orbitals centered on the tellurium atom. acs.org The more polar character and lower-lying antibonding orbitals of tellurium derivatives lead to stronger association energies compared to their sulfur and selenium counterparts. acs.org These strong interactions can lead to the formation of robust supramolecular structures like coplanar ribbon polymers. acs.org

Dispersion Corrections in Interaction Energy Calculations

The accurate calculation of noncovalent interaction energies, such as those found in this compound systems, requires proper treatment of dispersion forces. Dispersion-corrected DFT methods are therefore essential for obtaining reliable results. researchgate.netacs.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electronic structure of molecules and characterizing the nature of chemical bonds and intermolecular interactions. acs.orgsci-hub.se In the context of this compound systems, QTAIM analysis has been widely used to investigate the properties of the Te···N chalcogen bonds and other noncovalent interactions. acs.orgcapes.gov.brresearchgate.net

QTAIM analysis involves locating the bond critical points (BCPs) in the electron density and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points. sci-hub.se For the Te···N chalcogen bonds in coordination polymers of 3,4-dicyano-1,2,5-telluradiazole, QTAIM analysis confirms that these interactions are decisive for the formation of the observed structures. acs.org The analysis of adducts of 1,2,5-telluradiazoles with various anions reveals closed-shell interactions, which is characteristic of noncovalent bonds. researchgate.net

In a study of a sterically hindered derivative of 2,1,3-benzotelluradiazole, QTAIM was used to characterize the Te-N and Te-O bonds. sci-hub.se The topological descriptors at the BCPs, such as the electron density, its Laplacian, and the ratio of the potential and kinetic energy densities, provide quantitative insights into the nature and strength of these bonds. sci-hub.se For instance, the Se-S bond in a related selenadiazole adduct with thiophenolate was characterized as a donor-acceptor bond based on QTAIM and NBO analysis. nih.gov

Table 2: QTAIM Topological Descriptors for a Derivative of 2,1,3-Benzotelluradiazole

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. uni-muenchen.de This approach provides valuable insights into the electronic structure and bonding within a molecule, going beyond simple Lewis structure representations.

NBO calculations also provide natural atomic charges, which offer a more chemically meaningful picture of charge distribution than other methods. In a related 2,1,3-benzotelluradiazole derivative, NBO analysis predicted a significant positive charge on the tellurium atom (+1.4) and negative charges on the nitrogen atoms (-0.5), highlighting the polar nature of the Te-N bonds. sci-hub.se This charge separation is a critical factor in the molecule's reactivity.

Furthermore, NBO analysis can quantify the strength of donor-acceptor interactions through second-order perturbation theory. This analysis estimates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. uni-muenchen.de For adducts of 3,4-dicyano-1,2,5-telluradiazole, the charge transfer to the heterocycle was found to vary depending on the nature of the interacting species. researchgate.net

The table below summarizes typical NBO analysis results for a related telluradiazole system, illustrating the type of data obtained from these calculations.

ParameterValueDescription
Natural Atomic Charge on Te+1.4Indicates a significant positive charge on the tellurium atom. sci-hub.se
Natural Atomic Charge on N-0.5Shows a negative charge accumulation on the nitrogen atoms. sci-hub.se
Te-N Bond Order< 1.0Suggests a bond order less than a full single bond. sci-hub.se
Donor-Acceptor InteractionLone Pair -> σ*(Te-N)Describes the delocalization of electron density from a donor to the antibonding orbitals of the Te-N bonds. sci-hub.se

Molecular Electrostatic Potential (MESP) Topology Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MESP) is a real space scalar field that is a powerful tool for understanding and predicting the reactive behavior of molecules. mdpi.comdoaj.org It is defined as the electrostatic potential generated by the total charge distribution (nuclei and electrons) of a molecule. The topology of the MESP, characterized by its critical points (where the gradient of the potential is zero), provides a rigorous map of electron-rich and electron-deficient regions of a molecule. mdpi.comwilliams.edu

The key features of MESP topology include:

(3, +3) Critical Points: These are local minima in the MESP, denoted as Vmin. They correspond to regions of high electron density and are typically associated with lone pairs and π-bonds. williams.edu These electron-rich sites are susceptible to electrophilic attack.

(3, -1) Critical Points: These are saddle points that are found between two bonded atoms and are referred to as bond critical points (BCPs). williams.edu

σ-holes: In molecules containing heavy p-block elements like tellurium, regions of positive electrostatic potential can exist on the outermost surface of the atom, opposite to the covalent bonds. sci-hub.se These regions, known as σ-holes, are electron-deficient and act as sites for nucleophilic attack.

For this compound systems, MESP analysis is particularly insightful for predicting intermolecular interactions. The tellurium atom, due to the polarization of the Te-N bonds, is expected to have a region of positive electrostatic potential, or a σ-hole, along the extension of the N-Te bonds. This positive region makes the tellurium atom a Lewis acidic center, capable of engaging in chalcogen bonding with electron-rich species (Lewis bases). sci-hub.senih.gov The formation of chalcogen bonds is often explained by the favorable electrostatic interaction between the positive σ-hole on the chalcogen atom and a negative site on another molecule, such as a lone pair. sci-hub.se

The MESP minima (Vmin) associated with the nitrogen lone pairs indicate their availability for coordinating to Lewis acids. The magnitude of Vmin can be used as a quantitative measure of the nucleophilicity of these sites. nih.gov By analyzing the MESP topology, one can predict the preferred sites for both electrophilic and nucleophilic attack, thereby forecasting the molecule's reactive behavior in various chemical environments. mdpi.comwilliams.edu

The following table outlines the key MESP topological features and their implications for the reactivity of this compound.

MESP FeatureLocationPredicted Reactivity
Positive Electrostatic Potential (σ-hole)On the Te atom, opposite to the N-Te bondsSite for nucleophilic attack; facilitates chalcogen bonding. sci-hub.se
MESP Minima (Vmin)Associated with Nitrogen lone pairsSites for electrophilic attack and coordination to Lewis acids. williams.edunih.gov
Bond Critical Points (BCPs)Between covalently bonded atomsCharacterizes the nature of the chemical bonds within the ring. williams.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and simulating the electronic absorption spectra of molecules. mcmaster.cacase.edu It provides a computationally efficient yet reasonably accurate alternative to more complex excited-state methods. case.edu The application of TD-DFT allows for the prediction of UV-Vis spectra, providing insights into the electronic transitions that occur when a molecule absorbs light.

For this compound systems, TD-DFT calculations can elucidate the nature of the frontier molecular orbitals (MOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the electronic transitions between them. In related telluradiazole compounds, the frontier orbitals often exhibit significant π symmetry. researchgate.net

A typical TD-DFT study involves:

Optimization of the ground state geometry of the molecule.

Calculation of the vertical excitation energies and oscillator strengths for a number of excited states.

Analysis of the MOs involved in the most significant electronic transitions.

In the case of a substituted 2,1,3-benzotelluradiazole, TD-DFT calculations using the B2PLYP double-hybrid functional were shown to accurately reproduce the experimental electronic absorption spectrum. sci-hub.se The analysis revealed that the long-wavelength transitions are primarily composed of HOMO to LUMO and HOMO-1 to LUMO+1 excitations. sci-hub.se The character of these orbitals (e.g., π or σ, bonding or anti-bonding) determines the nature of the electronic transition (e.g., π → π* or n → π*).

For this compound, the HOMO is expected to have contributions from the nitrogen lone pairs and the π-system of the ring, while the LUMO is likely to be a π* anti-bonding orbital with significant character on the Te-N bonds. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the electronic properties and the position of the lowest energy absorption band in the UV-Vis spectrum.

The following table presents a hypothetical set of results from a TD-DFT calculation on this compound, illustrating the kind of information that can be obtained.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1~450LowHOMO → LUMO (n → π)
S0 → S2~300HighHOMO-1 → LUMO (π → π)
S0 → S3~250ModerateHOMO → LUMO+1 (π → π*)

These calculations are crucial for understanding the photophysical properties of this compound and for designing new materials with specific optical properties.

Reactivity and Coordination Chemistry of 1,2,5 Telluradiazole

Supramolecular Self-Assembly and Association Patterns

Derivatives of the 1,2,5-telluradiazole ring are well-known for their ability to form secondary bonding interactions, which play a crucial role in their supramolecular chemistry. rsc.org These interactions guide the assembly of individual molecules into larger, organized structures.

Formation of the [Te-N]₂ Supramolecular Synthon

A primary feature of this compound chemistry is the formation of the [Te-N]₂ supramolecular synthon. rsc.orgcanada.ca This motif consists of a four-membered ring-like structure formed by two antiparallel secondary bonding interactions between the tellurium atom of one molecule and a nitrogen atom of a neighboring molecule. rsc.org This association is a recurring theme in the solid-state structures of this compound derivatives. rsc.orgcanada.ca The interaction is understood as a donation of a nitrogen lone pair into the antibonding orbitals centered on the tellurium atom. acs.org The strength of these Te···N interactions is significant, comparable to that of some hydrogen bonds, making them a powerful tool for guiding supramolecular assembly. acs.orgresearchgate.net

Dimerization and Supramolecular Polymerization Behavior

The formation of the [Te-N]₂ synthon can lead to different levels of association, primarily dimerization or supramolecular polymerization. canada.caacs.org In the absence of significant steric hindrance, this compound and its simpler derivatives, like benzo-2,1,3-telluradiazole, tend to form extended, co-planar ribbon polymers. canada.caacs.org In this arrangement, each molecule participates in two [Te-N]₂ synthons, creating continuous chains. rsc.org

However, when bulky substituents are introduced onto the telluradiazole ring, the formation of these infinite ribbons can be restricted. canada.caacs.org This steric hindrance can lead to the formation of discrete dimers instead of polymers. canada.caresearchgate.net For example, while benzo-2,1,3-telluradiazole forms infinite ribbons, the sterically hindered 3,6-dibromobenzo-2,1,3-telluradiazole only forms discrete dimers. researchgate.netfigshare.com This demonstrates that the extent of supramolecular assembly can be controlled by modifying the substituents on the core heterocycle. acs.org

Influence of Steric and Electronic Factors on Molecular Assembly

Both steric and electronic factors significantly influence the self-assembly of this compound derivatives.

Steric Factors: As mentioned, bulky substituents can prevent the formation of extended supramolecular polymers, favoring the formation of discrete dimers. acs.orgfigshare.com For instance, DFT calculations have been used to compare the magnitude of steric repulsion with the strength of the secondary bonding interactions in the [Te-N]₂ synthon, successfully predicting whether a derivative will form a ribbon or a dimer. figshare.com The introduction of substituents can cause distortions in the ribbon chains to overcome moderate steric repulsion. rsc.org

Electronic Factors: The strength of the Te···N interaction is inherently linked to the electronic properties of the this compound ring. The tellurium atom is more polar and possesses lower-lying antibonding orbitals compared to its lighter chalcogen congeners (sulfur and selenium), leading to stronger association energies for telluradiazoles. acs.org The interaction is dominated by orbital mixing, although there is also a significant electrostatic component. acs.org Substituents on the ring can further modulate the electronic properties, fine-tuning the strength of the supramolecular interactions. rsc.org For example, electron-withdrawing groups can enhance the Lewis acidity of the tellurium center, potentially leading to stronger interactions.

Donor-Acceptor Interactions and Complex Formation

Beyond self-assembly, the Lewis acidic tellurium center in 1,2,5-telluradiazoles readily interacts with a variety of Lewis bases, both anionic and neutral, to form donor-acceptor complexes. researchgate.net

Coordination with Anionic Lewis Bases (e.g., Halides, Chalcogenolates)

1,2,5-telluradiazoles exhibit a strong affinity for anionic Lewis bases. researchgate.net For example, 3,4-dicyano-1,2,5-telluradiazole has been shown to coordinate with anions such as fluoride (B91410) (F⁻), iodide (I⁻), and phenylthiolate (PhS⁻). researchgate.net The nature of the bonding in these complexes is described as negative hyperconjugation, involving the transfer of electron density from the anion to the telluradiazole heterocycle. researchgate.net The energy of this coordinate bond can be substantial, ranging from approximately 30 to 86 kcal mol⁻¹, which is comparable to weak and even some strong covalent bonds. researchgate.net

In some cases, the anion can bridge two tellurium atoms. researchgate.net Theoretical studies have predicted that the interaction between 3,4-dicyano-1,2,5-telluradiazole and thiophenolate would lead to a hypercoordinate anion with a strong Te-S bond. nih.govacs.org The formation of these adducts is a general characteristic for heavier chalcogenadiazoles (Se, Te). researchgate.net

Anionic Lewis BaseCoordinated this compound DerivativeResulting Complex/AnionReference
Fluoride (F⁻)3,4-dicyano-1,2,5-telluradiazole[1-F]⁻ researchgate.net
Iodide (I⁻)3,4-dicyano-1,2,5-telluradiazole[1-I]⁻ researchgate.net
Phenylthiolate (PhS⁻)3,4-dicyano-1,2,5-telluradiazole[1-SPh]⁻ researchgate.net
Phenyltelluride (PhTe⁻)3,4-dicyano-1,2,5-telluradiazoleDisintegration of the heterocycle researchgate.net

Interactions with Neutral Lewis Bases (e.g., Diamines, Crown Ethers)

1,2,5-telluradiazoles also form complexes with neutral Lewis bases. researchgate.net One-dimensional coordination polymers have been successfully synthesized by co-crystallizing 3,4-dicyano-1,2,5-telluradiazole with N,N,N′,N′-tetramethylethane-1,2-diamine. unibe.ch In these structures, the diamine molecule connects two telluradiazole units through Te···N chalcogen bonds, which are the decisive interactions for the formation of the polymer. unibe.ch

Interactions with crown ethers, such as 18-crown-6 (B118740) and dibenzo-18-crown-6, have also been studied. bishopmoorecollege.ac.in These complexes are held together by multiple secondary bonding interactions, with the primary interaction being the chalcogen bond between the tellurium atom of the telluradiazole and the oxygen atoms of the crown ether. bishopmoorecollege.ac.in This reflects the Lewis amphiphilicity of the 1,2,5-chalcogenadiazoles. bishopmoorecollege.ac.in

Neutral Lewis BaseCoordinated this compound DerivativeType of AssemblyReference
N,N,N′,N′-Tetramethylethane-1,2-diamine3,4-dicyano-1,2,5-telluradiazole1D Coordination Polymer unibe.ch
Pyridine4,5,6,7-Tetrafluorobenzo-2,1,3-telluradiazoleDiscrete SBI Dimers with Te-Pyridine bonds canada.ca
18-crown-61,2,5-chalcogenadiazolesMolecular Complexes bishopmoorecollege.ac.in
Dibenzo-18-crown-61,2,5-chalcogenadiazolesMolecular Complexes bishopmoorecollege.ac.in

Thermodynamics of Coordination Reactions

The coordination of anions to the tellurium atom of 1,2,5-telluradiazoles has been shown to be a thermodynamically favorable process, particularly for heavier chalcogens like tellurium and selenium. researchgate.netcapes.gov.br Quantum chemical calculations have established the general nature of this reaction. researchgate.netcapes.gov.br The energy associated with this bonding interaction is significant, varying from approximately 30 kcal mol⁻¹ to 86 kcal mol⁻¹. researchgate.netcapes.gov.br This range is comparable to the energies of weak chemical bonds at the lower end and approaches the strength of C-C covalent bonds at the upper end. researchgate.netcapes.gov.br

The primary nature of the coordinate bond in these systems is attributed to negative hyperconjugation. researchgate.netcapes.gov.br This involves the transfer of electron density from the coordinating anion (the Lewis base) to the vacant σ* antibonding orbital of the Te-N bond within the heterocycle. researchgate.net The degree of this charge transfer is dependent on the nature of both the chalcogen atom and the anion. researchgate.net For instance, in the coordination of various anions (X⁻ = F, Cl, Br, I, PhS) to 3,4-dicyano-1,2,5-telluradiazole, the formation of stable adducts has been experimentally observed and characterized. researchgate.netcapes.gov.br

Theoretical studies, specifically using Density Functional Theory (DFT), have been employed to investigate the thermodynamics of these coordination reactions. researchgate.netcapes.gov.br These calculations support the experimental findings and highlight the stability of the resulting complexes. researchgate.net The Te–X bonds (where X is the coordinating atom of the anion) in the donor-acceptor complexes of 3,4-dicyano-1,2,5-telluradiazole represent a very strong form of chalcogen bonding, with bond energies falling in the 30–86 kcal/mol range. sci-hub.se

Formation of Charge-Transfer (CT) Complexes and Salts

1,2,5-Telluradiazoles and their derivatives are effective electron acceptors, a property that facilitates their use in the formation of charge-transfer (CT) complexes and radical-anion salts. mdpi.com These materials are of interest as potential building blocks for molecule-based electrical and magnetic functional materials. mdpi.comresearchgate.net The ability of these heterocycles to accept an electron is quantified by their electron affinity (EA). Many chalcogen-nitrogen π-heterocycles, including 1,2,5-telluradiazoles, possess a positive electron affinity. mdpi.com

A positive EA indicates that the resulting radical anion is thermodynamically more stable than its neutral precursor. mdpi.com This stability is a key factor in the successful isolation of genuine radical-anion salts of these compounds. mdpi.com The radical anions of 1,2,5-chalcogenadiazoles are generally π-delocalized and show no tendency for isomerization or unimolecular decay. mdpi.comacs.org

The formation of these CT complexes and salts can be achieved through the reaction of the this compound derivative with a suitable electron donor. For example, new products of coordination involving anions like fluoride, iodide, and phenylthiolate with 3,4-dicyano-1,2,5-telluradiazole have been synthesized and characterized as salts. researchgate.netcapes.gov.br In these instances, a significant transfer of electron density occurs from the anion to the telluradiazole ring. researchgate.netcapes.gov.br Theoretical predictions suggest that the interaction between thiophenolate and 3,4-dicyano-1,2,5-telluradiazole leads to a hypercoordinate anion with a strong Te–S interchalcogen bond. acs.org

Coordination Polymers: Design and Structural Features

The design of coordination polymers incorporating this compound units leverages the Lewis acidic nature of the tellurium atom, which can engage in significant secondary bonding interactions, particularly chalcogen bonding. acs.orgunibe.ch One-dimensional coordination polymers have been successfully synthesized through the cocrystallization of 3,4-dicyano-1,2,5-telluradiazole with the bidentate Lewis base N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA). acs.orgunibe.ch

The structural motif of these polymers is dictated by the formation of Te···N chalcogen bonds, which connect the this compound units and the diamine linkers. acs.orgunibe.ch X-ray diffraction studies have revealed different structural polymorphs, including [1·2]∞ and [1₂·2]∞, where '1' represents 3,4-dicyano-1,2,5-telluradiazole and '2' represents TMEDA. acs.org In the [1₂·2]∞ structure, dimers of the telluradiazole, held together by [Te···N]₂ synthons, alternate with the TMEDA molecules to form the polymeric chain. acs.org

Polymer/ComplexStoichiometryStructural FeatureLinkerRef
[1·2]∞1:11D zig-zag chainTMEDA acs.orgunibe.ch
[1₂·2]∞2:11D chain of alternating dimers and linkersTMEDA acs.orgunibe.ch
{[1₂·2]·Solv}∞2:1:11D chain with solvent inclusionTMEDA acs.orgunibe.ch
1·(pyridazine)₂1:2Discrete complexPyridazine unibe.ch

Ring Transformation and Exchange Reactions

Direct Tellurium-Selenium Exchange in Porphyrazine Systems

The this compound ring, when fused into a larger macrocyclic system like a porphyrazine, can undergo direct substitution of the tellurium atom. Specifically, the treatment of a magnesium(II) complex of a tert-butyl substituted 1,2,5-telluradiazolo[3,4-b]tribenzo[g,l,q]porphyrazine with selenium dioxide (SeO₂) in dichloromethane (B109758) results in the direct exchange of tellurium for selenium. isuct.ruresearchgate.net This reaction effectively converts a telluradiazoloporphyrazine into its corresponding selenadiazoloporphyrazine analogue. isuct.ruresearchgate.net This transformation demonstrates the utility of telluradiazoloporphyrazines as precursors for other chalcogen-containing macrocycles. isuct.ruresearchgate.net

Conversion of this compound Ring to Pyrazine (B50134) Fragment

The this compound moiety within a porphyrazine macrocycle can also be converted into a pyrazine ring. isuct.ruresearchgate.net The reaction of the magnesium(II) complex of tert-butyl substituted 1,2,5-telluradiazolo[3,4-b]tribenzo[g,l,q]porphyrazine with diaminomaleonitrile (B72808) in ethanol (B145695) leads to the formation of a (5,6-dicyanopyrazino)[2,3-b]tribenzo[g,l,q]porphyrazine. isuct.ruresearchgate.net This transformation involves the cleavage of the telluradiazole ring and subsequent condensation with the diamine to form the new pyrazine fragment. researchgate.net This reactivity highlights the role of 1,2,5-telluradiazoloporphyrazines as synthetic equivalents of vicinal diamino-, diimino-, and dioxoporphyrazines. isuct.ruresearchgate.net

Starting MaterialReagentProductTransformationRef
Mg(II) 1,2,5-telluradiazoloporphyrazineSeO₂Mg(II) 1,2,5-selenadiazoloporphyrazineTe-Se Exchange isuct.ruresearchgate.net
Mg(II) 1,2,5-telluradiazoloporphyrazineDiaminomaleonitrileMg(II) (5,6-dicyanopyrazino)porphyrazineTelluradiazole to Pyrazine Conversion isuct.ruresearchgate.net

Advanced Spectroscopic Characterization Techniques

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) has emerged as a powerful tool for characterizing the tellurium environment in 1,2,5-telluradiazole-based systems, offering a direct probe of the local electronic structure.

¹²⁵Te Chemical Shift (CS) Tensor Measurements

Experimental measurements of the ¹²⁵Te chemical shift (CS) tensors using magic-angle spinning (MAS) solid-state NMR have been reported for 3,4-dicyano-1,2,5-telluradiazole and its cocrystals. facetsjournal.comrsc-src.caresearchgate.net For pure 3,4-dicyano-1,2,5-telluradiazole, the isotropic ¹²⁵Te chemical shift is observed at 2332.8 ppm with a tensor span of 1268 ppm. facetsjournal.com The presence of a single crystallographically distinct tellurium atom in the unit cell is consistent with the observation of one chemical shift signal. facetsjournal.com In cocrystals, such as those formed with potassium cyanate, thiocyanate, and selenocyanate (B1200272), the isotropic ¹²⁵Te chemical shift can either increase or decrease modestly, while the span of the tensor almost invariably decreases, often by several hundred ppm. facetsjournal.comresearchgate.net For instance, in a salt cocrystal with the selenocyanate anion, the isotropic ¹²⁵Te chemical shift is 2376.3 ppm, and the tensor span is reduced to 1136 ppm. facetsjournal.com The principal components of the ¹²⁵Te CS tensors are consistent with data from other similar tellurium-based systems featuring chalcogen bonds. facetsjournal.comresearchgate.net

Table 1: Experimental ¹²⁵Te Solid-State NMR Data for 3,4-Dicyano-1,2,5-telluradiazole and a Cocrystal

Compound Isotropic Chemical Shift (δ_iso) / ppm Chemical Shift Tensor Span (Ω) / ppm
Pure 3,4-dicyano-1,2,5-telluradiazole 2332.8 1268
3,4-dicyano-1,2,5-telluradiazole-selenocyanate cocrystal 2376.3 1136

Data sourced from Facets Journal. facetsjournal.com

Correlation of CS Tensors with Chalcogen Bond Distances

The parameters of the ¹²⁵Te chemical shift tensor are highly sensitive to the geometry of chalcogen bonds. In pure 3,4-dicyano-1,2,5-telluradiazole, the tellurium atom participates in two Te···N chalcogen bonds with neighboring molecules, with distances of 2.659 Å and 2.767 Å. facetsjournal.com Upon formation of cocrystals, these chalcogen bond distances change, which is reflected in the ¹²⁵Te CS tensor. A consistent trend observed is a reduction in the span of the ¹²⁵Te CS tensor in salt cocrystals compared to the pure compound. facetsjournal.comrsc-src.caglobalauthorid.com This reduction is directly related to the formation of new, and often stronger, chalcogen bonds with the anion in the cocrystal. For example, in a cocrystal with the selenocyanate anion, the Te···Se chalcogen bond distance is 3.126 Å. facetsjournal.com The strength of these interactions can be quantified by the reduced distance parameter, R_ChB, which is the ratio of the experimental bond distance to the sum of the van der Waals radii of the interacting atoms. facetsjournal.comresearchgate.net

Solution NMR for Persistence of Chalcogen Bonds

While solid-state NMR provides detailed information about intermolecular interactions in the crystalline state, solution NMR offers insights into whether these interactions persist in solution. ¹H and ¹⁹F NMR have been used to monitor the association of 1,2,5-telluradiazoles with Lewis bases. rsc.org These studies provide qualitative evidence for the persistence of chalcogen bonds in the solution phase. uma.esresearchgate.net The direct observation of the ¹²⁵Te resonance in solution can also be used to study autoassociation through tellurium-centered supramolecular interactions. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Anions

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying the paramagnetic species of this compound, specifically its radical anions. The electrochemical reduction of this compound derivatives can generate these radical anions, which are often stable and can be characterized by their EPR spectra. acs.org The resulting spectra provide information about the delocalization of the unpaired electron over the heterocyclic ring. mdpi.com The EPR spectra of radical anions of telluradiazole-containing phthalocyanine (B1677752) analogues have been studied, revealing the influence of the telluradiazole ring on the electronic properties of the macrocycle. rsc.org The replacement of sulfur with selenium and tellurium in chalcogen-nitrogen heterocycles enhances intermolecular electronic and magnetic exchange interactions, which is of interest for the development of molecular materials with unique magnetic and conducting properties. rsc.org

Vibrational Spectroscopy (IR/Raman) for Bond Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in characterizing the bonding within this compound. The vibrational spectrum of this compound has been investigated in the 4000–50 cm⁻¹ range. researchgate.net A satisfactory assignment of all fundamental vibrations has been achieved using a valence force field, which provides a complete set of normal coordinates. researchgate.net These studies also discuss the relationship between the vibrational spectrum and the pseudopolymeric crystal structure of the compound. researchgate.net IR and Raman spectroscopy can provide valuable information about the molecular structure and the strength of the bonds within the this compound ring system. mcmaster.ca

UV-Visible and Photoelectron Spectroscopy for Electronic State Elucidation

UV-Visible and photoelectron spectroscopy are employed to probe the electronic states of this compound and its derivatives. UV-Vis spectroscopy observes the absorbance of light that excites electrons from the ground state to the first singlet excited state. libretexts.org The UV-Vis spectra of this compound-containing porphyrazines show distinct Q-bands that are sensitive to the presence of the tellurium atom and can be used to monitor reactions involving the telluradiazole ring. researchgate.net

Photoelectron spectroscopy (PES) provides direct information about the valence electronic structure of molecules. mdpi.comgoogle.com.ph Studies on benzo-2,1,3-chalcogenadiazoles, which are related to this compound, have utilized PES in conjunction with density functional theory (DFT) to understand their electronic structures. mdpi.com The He I photoelectron spectrum of 1,2,5-thiadiazole, a lighter analogue, has been assigned with the aid of quantum-chemical calculations, providing a basis for understanding the electronic structure of the heavier tellurium-containing system. researchgate.net

Applications in Advanced Materials Science and Molecular Engineering

Building Blocks for Functional Materials

The distinct electronic structure of the 1,2,5-telluradiazole ring, characterized by a tellurium atom integrated into a π-heterocyclic system, imparts useful properties for the creation of novel functional materials.

Chalcogen-nitrogen π-heterocycles, particularly derivatives of 1,2,5-chalcogenadiazoles (where the chalcogen can be sulfur, selenium, or tellurium), are recognized for their positive electron affinity, making them effective electron acceptors. nih.gov This characteristic is fundamental to their use in developing molecule-based electrical and magnetic functional materials. nih.gov Tellurium derivatives are particularly noteworthy; the incorporation of the heavier tellurium atom into the heterocyclic ring can enhance the magnetic properties of these materials due to a significant increase in spin-orbital coupling with the increasing atomic number of the chalcogen. sci-hub.se This makes 2,1,3-benzotelluradiazole derivatives, for example, promising precursors for conductive and magnetic molecular materials. sci-hub.se

Theoretical calculations have shown that among 1,2,5-chalcogenadiazoles with the same substituents, the tellurium and selenium derivatives are better electron acceptors than their sulfur counterparts. nih.gov The electron-accepting capability is crucial for the formation of materials that can conduct electricity or exhibit specific magnetic behaviors.

The inherent positive electron affinity of 1,2,5-chalcogenadiazoles means their radical anions are often more thermodynamically stable than the neutral precursor molecules. nih.gov This stability facilitates their use as precursors for generating radical-anion salts and charge-transfer (CT) complexes. nih.gov These materials are key components in the field of molecular electronics and spintronics. nih.gov

For instance, 3,4-dicyano-1,2,5-telluradiazole readily coordinates with a variety of anions (X⁻), such as halides and thiophenolates, to form stable salts. acs.orgacs.org This interaction involves a significant transfer of electron density from the anion to the telluradiazole ring, a process described as negative hyperconjugation. acs.org The resulting bond energy in these adducts can be substantial, ranging from approximately 30 to 86 kcal mol⁻¹, which is comparable to the strength of weak to standard covalent bonds. acs.org

Similarly, 1,2,5-chalcogenadiazoles can form CT complexes with electron donor molecules like tetrathiafulvalenes (TTF). rsc.org In these complexes, the interaction is primarily driven by electrostatic and dispersion forces, leading to charge transfer magnitudes between 0.09 and 0.37 e. rsc.org

PrecursorInteracting SpeciesResulting ProductKey Finding
3,4-dicyano-1,2,5-telluradiazoleFluoride (B91410) (F⁻), Iodide (I⁻), Phenylsulfide (PhS⁻)Radical-anion salts, e.g., [K(18-crown-6)]⁺[1 -SPh]⁻Forms stable salts via strong coordinate bonds with anions. acs.org
1,2,5-chalcogenadiazoles (S, Se, Te)Tetrathiafulvalene (TTF)Charge-transfer (CT) complexesForms weakly bonded CT complexes with significant charge transfer. rsc.org
3,4-dicyano-1,2,5-telluradiazoleThiophenolate (PhS⁻)Hypercoordinate anionPredicted to form a stronger interchalcogen Te-S bond compared to selenium analogues. acs.orgnih.gov

Role in Supramolecular Chemistry and Crystal Engineering

The tellurium atom in 1,2,5-telluradiazoles possesses regions of positive electrostatic potential known as σ-holes, which can engage in highly directional non-covalent interactions called chalcogen bonds. researchgate.net This feature makes them powerful tools in supramolecular chemistry and crystal engineering for the programmed assembly of complex architectures.

The ability of 1,2,5-telluradiazoles to act as potent chalcogen-bond donors has been systematically exploited in the design of cocrystals. acs.org For example, 3,4-dicyano-1,2,5-telluradiazole has been cocrystallized with various substituted pyridine N-oxides. acs.org Single-crystal X-ray diffraction studies of these structures revealed the presence of double chalcogen bonding interactions, demonstrating how chemical substitution on the partner molecule can systematically tune the geometric features of the chalcogen bonds. acs.org

These interactions are highly directional and moderately strong, as the tellurodiazole molecules interact with electron donors through the two σ-holes located on the tellurium atom. dntb.gov.ua This directional nature allows for precise control over the crystal packing, a key goal of crystal engineering.

The strong and directional nature of chalcogen bonds involving tellurium makes 1,2,5-telluradiazoles excellent building blocks for supramolecular polymers. Theoretical studies have shown that the association energies for tellurium derivatives are the strongest among chalcogenadiazoles, with a binding strength comparable to some hydrogen bonds. acs.org In the absence of bulky substituents that would cause steric hindrance, telluradiazoles tend to associate in a coplanar fashion, forming one-dimensional "ribbon" polymers through Te···N intermolecular links. researchgate.netacs.org This self-assembly is a direct consequence of the donation of a nitrogen lone pair from one molecule into the tellurium-centered antibonding orbitals of a neighboring molecule. acs.org

Chalcogen bonds have been identified as a key interaction for driving molecular recognition events. nih.govresearchgate.net High-level quantum chemical calculations have demonstrated that the chalcogen bond between a carbonyl group and a tellurazole is at least as strong as a conventional hydrogen bond, establishing it as a robust molecular recognition unit. nih.govresearchgate.net This principle has been used to design complex supramolecular networks, including linear wires and honeycomb-like supramolecular organic frameworks (SOFs), starting from tellurazole-substituted cyclic peptides. nih.govresearchgate.net

Furthermore, the ability of chalcogen bonding to direct molecular self-assembly has been demonstrated on surfaces. nih.govacs.org Scanning tunneling microscopy has shown that pyrenyl derivatives containing a Te-containing chalcogenazolo pyridine motif can undergo noncovalent dimerization on a gold surface, an association governed solely by double Te···N chalcogen bond interactions. nih.govacs.org

Interaction MotifSystem/EnvironmentResulting AssemblySignificance
Te···NSolid-state crystals (unhindered)Coplanar ribbon polymersDemonstrates self-assembly into 1D supramolecular polymers. acs.org
Carbonyl···TellurazoleSolid-state (cyclic peptides)Supramolecular wires and frameworks (SOFs)Establishes the chalcogen bond as a strong and reliable molecular recognition unit. nih.govresearchgate.net
Te···NAu(111) surfaceChiral dimersFirst demonstration of on-surface molecular recognition governed solely by chalcogen bonding. nih.govacs.org

Optoelectronic Material Development

The unique electronic structure of this compound, characterized by the presence of a heavy tellurium atom, imparts distinctive properties that are of significant interest in the field of optoelectronic material development. These properties, including its influence on conjugated polymer systems, optical absorption, and polarizability, position it as a promising building block for advanced organic electronic devices.

Integration into Conjugated Polymer Systems

The incorporation of this compound and its derivatives into conjugated polymer backbones is a strategy to create novel donor-acceptor (D-A) copolymers with tailored optoelectronic properties. While direct studies on polymers incorporating this compound are emerging, valuable insights can be drawn from analogous systems containing the lighter chalcogen, sulfur, such as 5,5′-bibenzo[c] researchgate.netgoogle.comnih.govthiadiazole. researchgate.net The strong electron-accepting nature of the 1,2,5-chalcogenadiazole unit can lead to a significant lowering of the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level. researchgate.net

In a D-A copolymer architecture, the this compound moiety would act as the acceptor unit. The introduction of the larger and more polarizable tellurium atom, compared to sulfur or selenium, is expected to further enhance interchain interactions and potentially influence the polymer's morphology and charge transport characteristics. The twisted conformation that can arise from the inclusion of such heterocyclic units can impact the solubility and processability of the resulting polymers, which are crucial factors for device fabrication. researchgate.net

Polymer System AnalogyKey FeatureImplication for this compound Polymers
Carbazole–bibenzo[c] researchgate.netgoogle.comnih.govthiadiazole (P1)Strong electron-accepting bibenzothiadiazole unit researchgate.netPotentially lower LUMO levels, enabling applications in n-type organic semiconductors.
Carbazole–bibenzo[c] researchgate.netgoogle.comnih.govthiadiazole (P1)Twisted main chain conformation researchgate.netMay lead to good solubility in common organic solvents, facilitating solution-based processing.
General Donor-Acceptor PolymersTunable band gap via donor-acceptor strengthThe potent electron-withdrawing nature of this compound would allow for significant tuning of the polymer's band gap.

Influence on Optical Absorption and Polarizability for Organic Electronics

The incorporation of this compound into organic molecules and polymers is predicted to have a profound influence on their optical absorption and polarizability, key parameters for their application in organic electronics. The high atomic number and diffuse orbitals of tellurium contribute to a greater polarizability of the molecule. In donor-acceptor conjugated systems, this increased polarizability can enhance intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

This enhanced ICT character is expected to lead to a red-shift in the absorption spectra, pushing the absorption into the near-infrared (NIR) region. mdpi.com This is a highly desirable feature for applications such as organic photovoltaics (OPVs) and photodetectors, as it allows for the harvesting of a broader range of the solar spectrum. The dielectric constant of materials incorporating this compound is also anticipated to be higher, which can be beneficial for applications in energy storage and dielectric films. nih.gov

Theoretical studies on related chalcogenadiazole systems have shown that the nature of the chalcogen atom significantly impacts the electronic and optical properties. mdpi.com It is predicted that the interaction between a thiophenolate and 3,4-dicyano-1,2,5-telluradiazole would lead to a hypercoordinate anion with a strong interchalcogen Te–S bond, a phenomenon not observed with its lighter analogs. nih.govacs.orgbath.ac.uk This highlights the unique electronic influence of the tellurium atom.

PropertyInfluence of this compoundSignificance in Organic Electronics
Optical Absorption Expected red-shift into the near-infrared region due to enhanced intramolecular charge transfer. mdpi.comBroader solar spectrum harvesting for improved efficiency in organic photovoltaics and photodetectors.
Polarizability Increased molecular polarizability due to the heavy tellurium atom. nih.govEnhanced non-linear optical properties and potential for use in high-frequency applications.
Dielectric Constant Anticipated to be higher in materials containing this moiety. nih.govBeneficial for applications in organic field-effect transistors (OFETs), capacitors, and energy storage devices.
Exciton Binding Energy Weak electronic coupling in organic semiconductors can lead to the formation of excitons with significant binding energy. nih.govThe specific influence of tellurium on exciton dynamics is an area for further investigation.

Potential for Chromotropism and Non-Linear Optical Responses

The unique electronic and structural characteristics of this compound derivatives suggest their potential for exhibiting chromotropic behavior and significant non-linear optical (NLO) responses. Chromotropism, the change in color of a compound in response to an external stimulus, has been observed in coordination polymers of 3,4-dicyano-1,2,5-telluradiazole. acs.org

Specifically, clathrates of one-dimensional coordination polymers formed between 3,4-dicyano-1,2,5-telluradiazole and N,N,N′,N′-tetramethylethane-1,2-diamine exhibited different colors depending on the conditions of their synthesis. acs.org Products synthesized in the light were green, while those synthesized in the dark were yellow. acs.org This light-induced color change points towards a photochromic response, a valuable property for applications in molecular switches and sensors.

The high polarizability conferred by the tellurium atom is a key indicator for potential NLO activity. Molecules with large hyperpolarizabilities are the foundation of NLO materials, which are crucial for technologies such as optical data storage, frequency conversion, and optical switching. The donor-acceptor nature of systems incorporating the this compound ring can further enhance these NLO properties by facilitating charge separation in the presence of a strong electric field.

PhenomenonObservation/PredictionPotential Application
Chromotropism Differently colored clathrates of {[1₂·2]·Solv}∞ (where 1 = 3,4-dicyano-1,2,5-telluradiazole and 2 = N,N,N′,N′-tetramethylethane-1,2-diamine) synthesized in light (green) versus dark (yellow). acs.orgMolecular switches, sensors, and smart materials.
Non-Linear Optical (NLO) Response The presence of the highly polarizable tellurium atom suggests the potential for significant second and third-order NLO responses.Optical data storage, telecommunications, and frequency conversion.

Organotellurium Ligands in Catalysis and Coordination Chemistry

The field of organotellurium chemistry has demonstrated the utility of tellurium-containing molecules as ligands in coordination chemistry and catalysis. The this compound moiety, with its nitrogen and tellurium atoms, presents multiple potential coordination sites, making it an intriguing candidate for the design of novel ligands.

While the direct use of this compound as a ligand is an area of active development, the broader class of organotellurium ligands has shown diverse coordination behavior. ias.ac.in These ligands can coordinate to a variety of transition metals, and the tellurium donor site is known to exert a strong trans influence. ias.ac.in This property can be exploited to tune the reactivity of the metal center in catalytic cycles.

The formation of chalcogen bonds, a non-covalent interaction involving a chalcogen atom as an electrophilic center, is a key feature of 1,2,5-telluradiazoles. In the coordination polymers of 3,4-dicyano-1,2,5-telluradiazole, the Te···N chalcogen bonding is the decisive interaction driving their formation. acs.org This directional and specific interaction can be utilized in crystal engineering and the design of supramolecular assemblies. The ability of the tellurium atom in 1,2,5-chalcogenadiazole derivatives to engage in hypercoordination, as predicted with thiophenolate, further expands the possibilities for its role in coordination chemistry. nih.govacs.orgbath.ac.uk

The synthesis of metal complexes with tellurenated ligands can sometimes be challenging due to their sensitivity to oxygen. researchgate.net However, the resulting complexes can exhibit unique structural and reactive properties. For instance, the coordination of telluroether ligands to palladium(II) and ruthenium(II) has been extensively studied. ias.ac.in The insights gained from these studies can inform the design of catalytic systems and coordination complexes based on this compound.

Ligand TypeCoordination Chemistry AspectRelevance to this compound
Hybrid Telluroethers Exhibit strong trans influence from the tellurium donor site. ias.ac.inThe tellurium atom in this compound could similarly influence the properties of a coordinated metal center.
3,4-Dicyano-1,2,5-telluradiazole Forms coordination polymers through Te···N chalcogen bonding. acs.orgDemonstrates the potential of this compound derivatives in the construction of supramolecular structures.
General Organotellurium Ligands Can form complexes with a variety of transition metals, including palladium and ruthenium. ias.ac.inresearchgate.netSuggests that this compound could be a versatile ligand for various catalytic applications.
1,2,5-Chalcogenadiazole Derivatives Predicted to undergo hypercoordination with nucleophiles. nih.govacs.orgbath.ac.ukOpens up possibilities for novel reactivity and the formation of unique coordination complexes.

Q & A

What are the common synthetic routes for 1,2,5-Telluradiazole derivatives?

Basic
1,2,5-Telluradiazoles are synthesized via substitution reactions starting from selenium or sulfur analogs. For example, phenanthro[9,10-c]-1,2,5-telluradiazole is prepared by reacting phenanthro[9,10-c]-1,2,5-selenadiazole with ethylmagnesium bromide and TeCl₄ . Another method involves reacting 2,3-diaminomaleonitrile with TeX₄ (X = Cl, Br) in the presence of pyridine or triethylamine to form 3,4-dicyano-1,2,5-telluradiazole . Fluorinated derivatives like 4,5,6,7-tetrafluorobenzo-2,1,3-telluradiazole are synthesized via halogen exchange or direct fluorination .

How do Te–N secondary bonds influence crystal packing in 1,2,5-Telluradiazoles?

Basic
Te–N secondary bonding interactions (SBIs) drive supramolecular assembly. For instance, unsubstituted 1,2,5-telluradiazoles form ribbon polymers through antiparallel Te···N interactions (2.68–2.72 Å), while sterically hindered derivatives (e.g., 4,6-dibromo-substituted analogs) form discrete dimers due to steric repulsion . These SBIs are critical for stabilizing crystalline phases and enabling thermochromic behavior in fluorinated derivatives .

How can DFT calculations guide the design of supramolecular architectures?

Advanced
DFT and molecular mechanics parametrized for Te–N interactions enable predictive modeling of supramolecular structures. For example, steric barriers in 4,7-disubstituted benzo-2,1,3-telluradiazoles were computationally assessed to determine dimerization feasibility, showing that bulky groups (e.g., t-butyl) destabilize ribbons . QTAIM and NBO analyses further quantify charge transfer in hypercoordinate adducts (e.g., Te–S/Se bonds in cocrystals), guiding cocrystal design .

What solid-state NMR techniques probe chalcogen bonding in telluradiazole cocrystals?

Advanced
¹²⁵Te chemical shift (CS) tensors are sensitive to chalcogen bonding. In cocrystals with XCN⁻ (X = O, S, Se), the isotropic ¹²⁵Te CS shifts modestly (±50 ppm), while the tensor span (Ω = δ₁₁ – δ₃₃) decreases by ~200–300 ppm due to electron density redistribution at Te . ¹⁵N MAS NMR complements this by resolving disorder in anion-binding sites (e.g., KOCN structures) .

How do steric effects modulate association behavior in telluradiazole derivatives?

Advanced
Steric hindrance disrupts Te–N SBIs, shifting supramolecular motifs from ribbons to dimers. For example, 3,6-dibromobenzo-2,1,3-telluradiazole forms dimers (Te–N = 2.70 Å) instead of ribbons due to repulsion between bromine substituents . Computational studies quantify repulsion energies (~10 kJ/mol in unsubstituted ribbons) to predict polymorphism, as seen in 4,5,6,7-tetrafluorobenzo derivatives .

What strategies resolve contradictions in Te–N bond length data?

Methodological
Discrepancies in Te–N bond lengths (e.g., 2.05 Å intramolecular vs. 2.96 Å intermolecular in some derivatives) arise from crystallographic vs. gas-phase data. Combining X-ray diffraction, electron microscopy, and DFT-optimized van der Waals radii (Te: 2.06 Å, N: 1.55 Å) reconciles these differences . Multivariate analysis of packing forces and temperature-dependent studies further clarifies anomalies .

How does tellurium incorporation affect porphyrazine electronic properties?

Application
Tellurium in tetra(1,2,5-telluradiazolo)porphyrazines lowers the Q-band transition energy (visible-NIR shift) and enhances conductivity. The Te atom’s polarizability facilitates charge transport, yielding thin-film conductivities 10³× higher than selenium analogs . Redox potentials also shift cathodically, enabling tunable electron-accepting properties for optoelectronic applications .

What force field parameters optimize Te–N interaction modeling?

Methodological
Anharmonic force fields parametrized using crystallographic data (Te–N = 2.65–2.85 Å) enable accurate molecular mechanics simulations. Key parameters include bond stretch (k = 50–100 N/m) and angle bending (θ = 90–100°) terms, validated against X-ray structures of benzo-2,1,3-telluradiazole ribbons . These models reduce computational cost compared to DFT for large assemblies .

How do hypercoordinate adducts form with halides/pseudohalides?

Advanced
3,4-Dicyano-1,2,5-telluradiazole forms stable adducts with Cl⁻/Br⁻ via σ-hole interactions. For example, [K(18-crown-6)][PhS–Te] exhibits a Te–S bond (2.72 Å), with ~40% charge transfer from PhS⁻ to Te . MP2 calculations show adduct stability increases with anion polarizability (Cl⁻ < Br⁻ < I⁻), confirmed by X-ray and QTAIM analysis .

What analytical techniques confirm telluradiazole structures post-synthesis?

Basic
X-ray crystallography is primary for resolving Te–N SBIs and polymorphism . Solid-state NMR (¹²⁵Te, ¹⁵N) and EPR (for radical anions) characterize electronic environments . IR and UV-vis spectroscopy track substituent effects (e.g., CN groups in 3,4-dicyano derivatives) .

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